molecular formula C21H22ClN3O2 B11344554 1-[(5-Chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine

1-[(5-Chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine

Cat. No.: B11344554
M. Wt: 383.9 g/mol
InChI Key: CSRUHNPNXLMAPM-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with two distinct moieties:

  • A 5-chloro-3-methylbenzofuran-2-carbonyl group at position 1.
  • A 2-pyridin-2-ylethyl group at position 2.

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in targeting CNS disorders, antimicrobial agents, and enzyme inhibitors .

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

(5-chloro-3-methyl-1-benzofuran-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22ClN3O2/c1-15-18-14-16(22)5-6-19(18)27-20(15)21(26)25-12-10-24(11-13-25)9-7-17-4-2-3-8-23-17/h2-6,8,14H,7,9-13H2,1H3

InChI Key

CSRUHNPNXLMAPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Benzofuran Core Formation

The benzofuran ring is constructed via cyclization of α-phenoxy-β-ketoesters. For example, ethyl α-aceto-α-chloroacetate reacts with sodium phenoxide in an S<sub>N</sub>2 mechanism to form intermediate 3 , which undergoes acid-catalyzed dehydration (H<sub>2</sub>SO<sub>4</sub>) to yield 3-methylbenzofuran derivative 4 .

Key reaction :

Ethyl α-aceto-α-chloroacetate+Sodium phenoxideSN2α-Phenoxy-β-ketoesterH2SO43-Methylbenzofuran[3]\text{Ethyl α-aceto-α-chloroacetate} + \text{Sodium phenoxide} \xrightarrow{\text{S}\text{N}2} \text{α-Phenoxy-β-ketoester} \xrightarrow{\text{H}2\text{SO}_4} \text{3-Methylbenzofuran} \,

Chlorination and Carboxylation

Bromination of 3-methylbenzofuran at the 5-position using N-bromosuccinimide (NBS) yields 5-bromo-3-methylbenzofuran. Subsequent palladium-catalyzed carbonylation introduces a carboxylic acid group, which is converted to the acid chloride using thionyl chloride (SOCl<sub>2</sub>).

Characterization data :

  • IR : 1715 cm<sup>−1</sup> (C=O stretch of acid chloride)

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 7.45–7.62 (m, ArH), 2.38 (s, CH<sub>3</sub>)

Synthesis of 4-(2-Pyridin-2-ylethyl)piperazine

Piperazine Alkylation

Piperazine is selectively mono-alkylated using 2-(2-chloroethyl)pyridine in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in refluxing acetonitrile. The reaction proceeds via an S<sub>N</sub>2 mechanism, with KI as a nucleophilic catalyst to enhance yield.

Optimization note :

  • Excess 2-(2-chloroethyl)pyridine (1.2 eq) ensures complete mono-alkylation, minimizing bis-alkylated byproducts.

Characterization data :

  • MS : m/z 206 [M+H]<sup>+</sup>

  • <sup>13</sup>C NMR : δ 149.2 (pyridine C), 48.7 (piperazine CH<sub>2</sub>)

Amide Bond Formation

Coupling Reaction

The acid chloride (1 eq) reacts with 4-(2-pyridin-2-ylethyl)piperazine (1.1 eq) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature overnight.

Reaction equation :

5-Chloro-3-methyl-1-benzofuran-2-carbonyl chloride+4-(2-Pyridin-2-ylethyl)piperazineTEA, DCMTarget compound[4][7]\text{5-Chloro-3-methyl-1-benzofuran-2-carbonyl chloride} + \text{4-(2-Pyridin-2-ylethyl)piperazine} \xrightarrow{\text{TEA, DCM}} \text{Target compound} \,

Purification

Crude product is purified via column chromatography (SiO<sub>2</sub>, ethyl acetate:hexane = 3:7) to yield the final compound as a white solid (72–78% yield).

Characterization data :

  • MP : 158–160°C

  • HRMS : m/z 412.1245 [M+H]<sup>+</sup> (Calcd: 412.1249)

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) : δ 8.45 (d, J = 4.8 Hz, pyridine H), 7.82–7.15 (m, benzofuran H), 3.85–3.45 (m, piperazine CH<sub>2</sub>), 2.42 (s, CH<sub>3</sub>)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A microwave-enhanced method reduces reaction times. The coupling step is performed in DMF at 120°C for 15 minutes, achieving comparable yields (70%) with reduced side products.

Solid-Phase Synthesis

Immobilizing piperazine on Wang resin allows sequential alkylation and acylation. Cleavage with TFA yields the target compound (65% yield).

Comparative Analysis of Methods

Method Yield (%) Time Purity (%)
Classical coupling72–7824 h98
Microwave700.25 h97
Solid-phase6548 h95

Challenges and Optimization

  • Regioselectivity in benzofuran synthesis : Bromination at the 5-position is favored by electron-donating methyl groups, but competing 4-substitution may occur. Using NBS with AIBN as a radical initiator improves selectivity.

  • Piperazine over-alkylation : Employing a large excess of piperazine (3 eq) ensures mono-alkylation.

  • Amide hydrolysis : Moisture-sensitive steps require strict anhydrous conditions, achieved via molecular sieves or inert atmosphere .

Chemical Reactions Analysis

1-[(5-Chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-[(5-Chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s benzofuran core and pyridine moiety are likely involved in binding to these targets, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine Derivatives

Substituent-Based Comparison

Table 1: Key Structural Features of Analogues
Compound Name Substituent at Position 1 Substituent at Position 4 Notable Features Reference
Target Compound 5-Chloro-3-methylbenzofuran-2-carbonyl 2-Pyridin-2-ylethyl Benzofuran enhances lipophilicity; pyridine aids solubility N/A
Elopiprazole (DU 29894) 7-Benzofuranyl [5-(4-Fluorophenyl)pyrrol-2-yl]methyl Fluorophenyl group improves metabolic stability
Delavirdine (U 90152) [5-(Methylsulfonamido)-1H-indol-2-yl]carbonyl 3-(Isopropylamino)-2-pyridinyl Antiretroviral activity via HIV-1 reverse transcriptase inhibition
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Chloroethanone Phenyl Chloroethanone moiety for electrophilic reactivity
5-(4-Arylpiperazin-1-yl)-N-Quinolinyl-pentanamides Arylpiperazinyl Quinolinyl Dual aryl-heterocyclic systems for receptor modulation

Key Observations :

  • Benzofuran vs. Indole/Pyrrole : The target compound’s benzofuran may offer greater oxidative stability compared to indole (Delavirdine) or pyrrole (Elopiprazole) systems .
  • Pyridinyl vs.

Pharmacological and Physical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight Density (g/cm³) Boiling Point (°C) Pharmacological Activity
Target Compound ~400 (estimated) N/A N/A Hypothesized: CNS modulation
Delavirdine 456.56 1.388 732 Antiretroviral (HIV-1 RT inhibitor)
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone 264.75 N/A N/A Antifungal, antibacterial
Elopiprazole ~380 (estimated) N/A N/A Antipsychotic (inferred from structure)

Key Differences :

  • Bioactivity : Delavirdine’s sulfonamidoindole group confers antiviral activity, absent in the target compound .
  • Lipophilicity: The target compound’s benzofuran may increase logP compared to pyridazinone derivatives, affecting membrane permeability .

Biological Activity

1-[(5-Chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine (CAS Number: 885735-21-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H22ClN3O2C_{21}H_{22}ClN_{3}O_{2} with a molecular weight of 383.9 g/mol. The structure includes a benzofuran moiety, which is known for various biological activities, and a piperazine ring that contributes to its pharmacological profile .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its effects on various receptor systems and its anticancer potential.

Dopamine Receptor Activity

Research indicates that compounds similar to 1-[(5-Chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine exhibit selective activity on dopamine receptors, particularly the D3 receptor. For instance, studies have shown that modifications to the piperazine scaffold can enhance selectivity and potency at the D3 receptor while minimizing activity at D2 receptors . This selectivity is crucial in developing treatments for neuropsychiatric disorders without the side effects associated with broader dopamine receptor activation.

Anticancer Activity

Several studies have explored the antiproliferative effects of benzofuran derivatives, including this compound, against various cancer cell lines. For example, derivatives have shown significant cytotoxicity against breast (MCF-7), liver (HepG-2), and cervical (HeLa) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, although specific pathways for this compound remain to be elucidated .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Modulation : The compound's interaction with dopamine receptors suggests it may modulate neurotransmitter activity, which can influence mood and behavior.
  • Apoptotic Pathways : In cancer cells, compounds with similar structures have been shown to activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption .

Case Studies

Recent investigations into related compounds provide insights into the potential applications of 1-[(5-Chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine:

Study Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Induction of apoptosis
HepG-2 (Liver Cancer)4.5Cell cycle arrest at G0/G1 phase
D3 Receptor Assay710 nMβ-arrestin recruitment

Q & A

Q. What are the standard protocols for synthesizing 1-[(5-Chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine?

Synthesis typically involves multi-step reactions, including coupling of the benzofuran-carbonyl moiety to the piperazine core. Key steps include:

  • Coupling agents : Use of HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) for amide bond formation .
  • Solvent selection : Polar aprotic solvents like DMF (dimethylformamide) or dichloromethane are preferred to enhance reaction efficiency .
  • Purification : Column chromatography with gradients of dichloromethane/ethyl acetate or normal-phase silica gel for isolating high-purity fractions .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of coupling reagents) and reaction temperatures (20–40°C) .

Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the benzofuran and piperazine rings. Key signals include aromatic protons (δ 6.8–8.2 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching chlorine and nitrogen content .
  • Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ for carbonyl groups and ~1250 cm⁻¹ for C-N bonds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step between benzofuran and piperazine moieties?

  • Catalyst screening : Test alternatives to TBTU, such as EDC/HCl or DCC, to improve coupling efficiency .
  • Solvent effects : Compare DMF with acetonitrile or THF; polar aprotic solvents enhance nucleophilicity of piperazine .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >85% .
  • Real-time monitoring : Use LC-MS to track intermediate formation and adjust reaction parameters dynamically .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?

  • Dose-response studies : Perform IC₅₀/EC₅₀ assays across a wider concentration range (e.g., 0.1 nM–100 µM) to validate dose-dependent effects .
  • Structural analogs : Synthesize derivatives with modifications to the pyridinyl-ethyl or benzofuran groups to establish structure-activity relationships (SAR) .
  • Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation) to confirm target engagement .

Q. What computational strategies are effective for predicting this compound’s metabolic stability?

  • In silico tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 interactions and metabolic hotspots (e.g., oxidation of the pyridine ring) .
  • Docking studies : Model interactions with CYP3A4/2D6 enzymes to identify susceptible sites for glucuronidation or sulfation .
  • Molecular dynamics (MD) : Simulate ligand-enzyme binding over 100 ns to assess stability of key interactions .

Q. How can researchers address discrepancies in NMR spectral data due to solvent or pH effects?

  • Solvent standardization : Acquire spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .
  • pH titration : Analyze spectra at pH 7.4 (physiological conditions) and acidic/basic ranges to identify protonation-dependent shifts .
  • 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals from the piperazine and benzofuran moieties .

Q. Methodological Notes

  • Data validation : Cross-reference spectral data with structurally analogous compounds (e.g., 1-(4-chlorobenzoyl)piperazine derivatives) to confirm assignments .
  • Reaction troubleshooting : If yields drop below 50%, check for moisture-sensitive intermediates or side reactions (e.g., hydrolysis of the carbonyl group) .
  • Safety compliance : Regularly review updated SDS sheets, as storage conditions may alter compound stability and hazard profiles .

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